1,3-Dimethylbutyl 2-ethylhexanoate
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Overview
Description
1,3-Dimethylbutyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction of 1,3-dimethylbutanol and 2-ethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylbutyl 2-ethylhexanoate can be synthesized through an esterification reaction between 1,3-dimethylbutanol and 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the ester product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 1,3-Dimethylbutanoic acid and 2-ethylhexanoic acid.
Reduction: 1,3-Dimethylbutanol and 2-ethylhexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethylbutyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and lubricants due to its chemical stability and desirable physical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethylbutyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and cellular membranes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylbutyl acetate
- 2-Ethylhexyl acetate
- 1,3-Dimethylbutyl propionate
Uniqueness
1,3-Dimethylbutyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
85118-39-4 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4-methylpentan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-13(7-2)14(15)16-12(5)10-11(3)4/h11-13H,6-10H2,1-5H3 |
InChI Key |
YUSDQWVZOMAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)CC(C)C |
Origin of Product |
United States |
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